molecular formula C5H4BrClS B13133552 2-Bromo-3-(chloromethyl)thiophene

2-Bromo-3-(chloromethyl)thiophene

Cat. No.: B13133552
M. Wt: 211.51 g/mol
InChI Key: KYCPHLZHYHMPAI-UHFFFAOYSA-N
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Description

2-Bromo-3-(chloromethyl)thiophene is a high-value heteroaromatic compound that serves as a versatile synthon in advanced organic synthesis. Its molecular structure incorporates two highly reactive sites: a bromine at the 2-position and a chloromethyl group at the 3-position of the electron-rich thiophene ring. The bromine functionality is an excellent substrate for metal-catalyzed cross-coupling reactions, fundamental tools for C-C bond formation . This allows researchers to employ powerful methods like Suzuki, Stille, and Kumada couplings to construct complex molecular architectures with precision . Concurrently, the chloromethyl group offers a distinct handle for further functionalization, including nucleophilic substitution or oxidation, to introduce a range of other functional groups. This dual reactivity makes this compound an exceptionally useful building block for medicinal chemistry in the synthesis of active pharmaceutical ingredients (APIs) , and for materials science in the development of pi-conjugated systems for organic electronics, such as conductive polymers and oligothiophenes . Thiophene-based trimers and polymers, accessible from such precursors, have shown significant promise in bioapplications including biosensing, photodynamic therapy, and tissue engineering due to their biocompatibility and tunable optoelectronic properties . Researchers are advised to handle this compound with care, as certain halogenated thiophene derivatives have been noted to exhibit unpredictable exothermic reactivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H4BrClS

Molecular Weight

211.51 g/mol

IUPAC Name

2-bromo-3-(chloromethyl)thiophene

InChI

InChI=1S/C5H4BrClS/c6-5-4(3-7)1-2-8-5/h1-2H,3H2

InChI Key

KYCPHLZHYHMPAI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CCl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach involves the direct halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(chloromethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a wide range of substituted thiophenes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chloromethyl)thiophene in various applications depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form carbon-carbon bonds . The presence of halogen atoms in the compound facilitates these reactions by stabilizing intermediates and enhancing reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiophenes

2-Bromo-3-(bromomethyl)thiophene (CAS 40032-76-6)
  • Structure : Bromine at 2-position, bromomethyl (-CH₂Br) at 3-position.
  • Properties : Boiling point 70–76°C (0.8 mmHg), refractive index 1.638, flash point 110°C .
  • Reactivity : Undergoes electrochemical reduction at carbon cathodes in dimethylformamide, forming thiophene radical anions that facilitate dehalogenation .
  • Applications : Precursor for functionalized polymers and bioactive molecules.

Comparison :

  • The chloromethyl analog likely exhibits lower reactivity in nucleophilic substitutions compared to bromomethyl due to chlorine’s lower leaving-group ability.
  • Chloromethyl derivatives may offer better stability under basic conditions, advantageous in pharmaceutical synthesis.
2-Bromo-3-methylthiophene (CAS 14282-76-9)
  • Structure : Methyl (-CH₃) at 3-position.
  • Properties : Molecular weight 177.06 g/mol, bp 76–78°C (30 mmHg) .
  • Synthesis : Bromination of 3-methylthiophene with N-bromosuccinimide (NBS) in acetic acid (83% yield) .
  • Applications : Building block for poly(3-alkylthiophenes) in organic electronics .

Comparison :

  • The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution), unlike the inert methyl group.
  • Methyl-substituted derivatives are more thermally stable but less versatile in synthetic modifications.

Long Alkyl Chain-Substituted Thiophenes

2-Bromo-3-dodecylthiophene (CAS 139100-06-4)
  • Structure : Dodecyl (-C₁₂H₂₅) at 3-position.
  • Properties : Molecular weight 331.36 g/mol, used in regioregular polythiophenes for high charge-carrier mobility .
  • Synthesis : Kumada coupling with Grignard reagents, followed by bromination .
2-Bromo-3-(2-ethylhexyl)thiophene (CAS 303734-52-3)
  • Structure : Branched 2-ethylhexyl group at 3-position.
  • Properties : Molecular weight 275.25 g/mol, enhances solubility in organic solvents for solution-processed electronics .

Comparison :

  • Chloromethyl-substituted thiophenes lack the solubility-enhancing alkyl chains but offer direct pathways for covalent bonding (e.g., in surface functionalization or bioconjugation).

Electron-Deficient Thiophenes

2-Acetyl-3-bromothiophene
  • Structure : Acetyl (-COCH₃) at 2-position, bromine at 3-position.
  • Applications : Bioactive intermediate for anti-inflammatory and antibacterial chalcones .

Comparison :

  • Chloromethyl groups are less electron-withdrawing than acetyl, making 2-bromo-3-(chloromethyl)thiophene more suitable for electrophilic aromatic substitutions.

Data Tables

Table 1. Physical and Chemical Properties of Selected Thiophenes

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Applications
This compound 207.51 Not reported Nucleophilic substitution at -CH₂Cl Pharmaceuticals, polymer synthesis
2-Bromo-3-(bromomethyl)thiophene 252.96 70–76 (0.8 mmHg) Electrochemical dehalogenation Conjugated polymers
2-Bromo-3-methylthiophene 177.06 76–78 (30 mmHg) Kumada coupling, polymerization Organic electronics
2-Bromo-3-dodecylthiophene 331.36 Not reported Regioselective polymerization High-mobility semiconductors

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